

# SAR7334 Hydrochloride in Kidney Disease Research: Application Notes and Protocols

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## Compound of Interest

Compound Name: SAR7334 hydrochloride

Cat. No.: B560093

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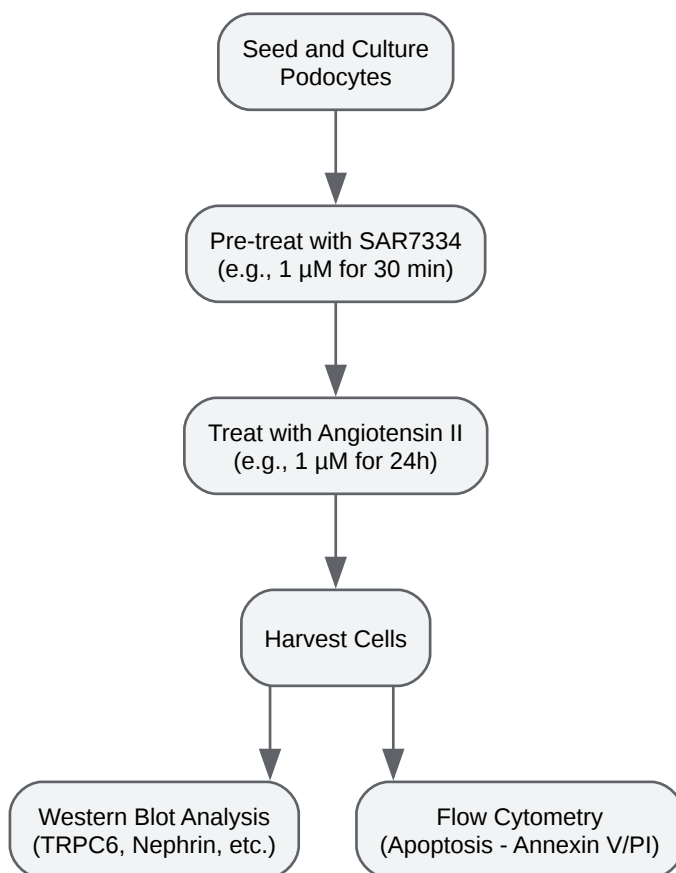
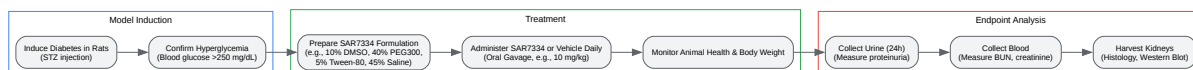
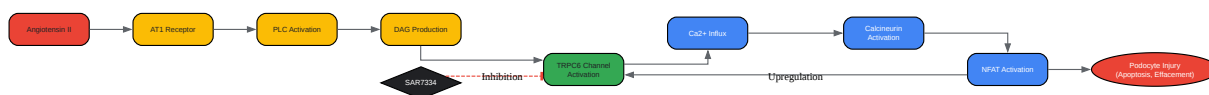
## Introduction

**SAR7334 hydrochloride** is a potent and selective inhibitor of the Transient Receptor Potential Canonical 6 (TRPC6) channel.[1][2] TRPC6 is a non-selective cation channel implicated in the pathogenesis of several kidney diseases, including focal segmental glomerulosclerosis (FSGS) and diabetic nephropathy.[3][4] Dysregulation of TRPC6 activity in podocytes, specialized cells in the glomerulus, leads to increased intracellular calcium, cellular injury, and proteinuria.[3][5] SAR7334 offers a valuable tool for investigating the role of TRPC6 in kidney disease models and for evaluating the therapeutic potential of TRPC6 inhibition.

## Mechanism of Action

**SAR7334 hydrochloride** selectively blocks TRPC6 channels, thereby inhibiting calcium influx into cells.[1][2] This inhibitory action has been shown to counteract the pathological effects of stimuli such as Angiotensin II (Ang II), a key mediator of podocyte injury in kidney disease.[2][3] Ang II upregulates TRPC6 expression and activity, leading to a cascade of events that includes cytoskeletal rearrangement, apoptosis, and ultimately, podocyte loss.[3][4] By blocking TRPC6, SAR7334 helps to mitigate these detrimental effects.

The Angiotensin II signaling pathway leading to podocyte injury and the point of intervention for SAR7334 is depicted below.



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